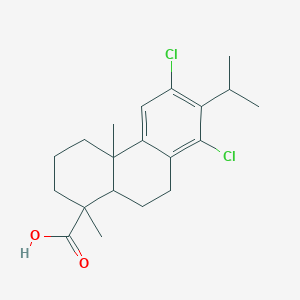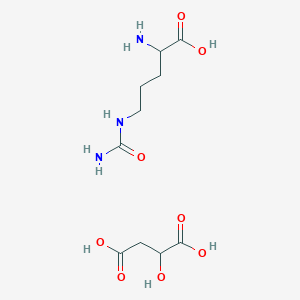
L-CitrullineDL-malate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-CitrullineDL-malate is a compound that combines the amino acid L-citrulline with DL-malate, a salt of malic acid. This combination is often used in nutritional supplements due to its potential benefits in enhancing physical performance and cardiovascular health. L-citrulline is known for its role in the urea cycle, where it helps detoxify ammonia, a byproduct of muscle metabolism. DL-malate, on the other hand, is involved in the Krebs cycle, which is crucial for cellular energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-CitrullineDL-malate is synthesized by combining L-citrulline and DL-malic acid. The starting material for L-citrulline is typically L-arginine, which is extracted from natural sources such as duck feathers. L-arginine is then converted to L-citrulline through a series of chemical reactions involving sodium hydroxide, copper oxide, and hydrogen sulfide . DL-malic acid is derived from the fermentation of corn .
Industrial Production Methods
In industrial settings, the production of this compound involves the precise combination of L-citrulline and DL-malic acid under controlled conditions to ensure a high-purity product. The compound is then crystallized and purified to meet food-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
L-CitrullineDL-malate can undergo various chemical reactions, including:
Oxidation: L-citrulline can be oxidized to form L-arginine.
Reduction: DL-malate can participate in reduction reactions within the Krebs cycle.
Substitution: L-citrulline can undergo substitution reactions to form other amino acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, copper oxide, and hydrogen sulfide for the synthesis of L-citrulline from L-arginine . The reactions typically occur under controlled temperature and pH conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include L-arginine from the oxidation of L-citrulline and various intermediates in the Krebs cycle from the reduction of DL-malate .
Applications De Recherche Scientifique
L-CitrullineDL-malate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in the urea cycle and its effects on ammonia detoxification.
Medicine: Investigated for its potential benefits in improving cardiovascular health, enhancing exercise performance, and aiding in muscle recovery
Industry: Used in nutritional supplements to enhance physical performance and reduce muscle fatigue.
Mécanisme D'action
L-CitrullineDL-malate exerts its effects through several mechanisms:
Nitric Oxide Production: L-citrulline is converted to L-arginine, which is a precursor for nitric oxide.
Energy Production: DL-malate participates in the Krebs cycle, enhancing ATP production and providing energy for cellular processes.
Ammonia Detoxification: L-citrulline helps detoxify ammonia, reducing its harmful effects on muscle performance.
Comparaison Avec Des Composés Similaires
L-CitrullineDL-malate is often compared with other compounds such as L-citrulline and L-arginine:
Propriétés
IUPAC Name |
2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3.C4H6O5/c7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROVUXYZTXCEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B12318859.png)


![[4-(Dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B12318888.png)
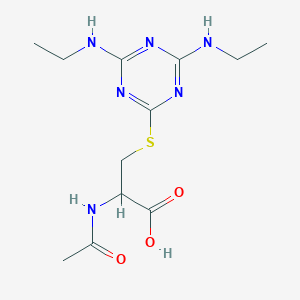
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl) acetate](/img/structure/B12318900.png)
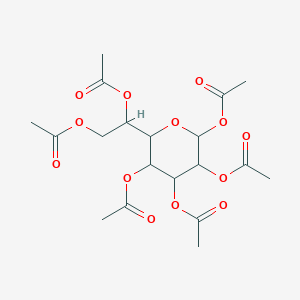
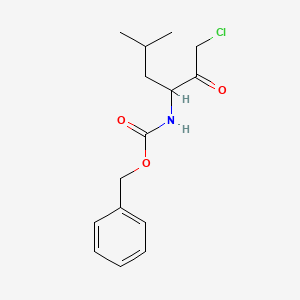
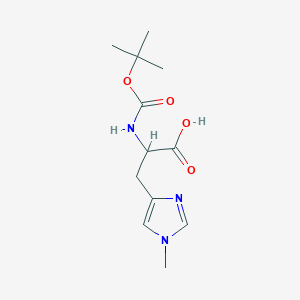
![(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl) propanoate](/img/structure/B12318916.png)
![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B12318922.png)
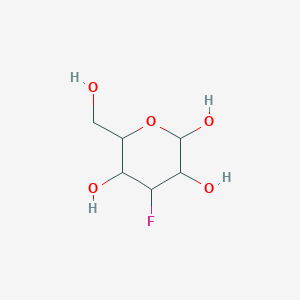
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
